Ranitidinhydrochlorid

Übersicht

Beschreibung

Ranitidine hydrochloride is a histamine H2-receptor antagonist that is widely used to reduce stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. Ranitidine hydrochloride works by blocking histamine, which decreases the amount of acid released by the stomach cells .

Wirkmechanismus

Target of Action

Ranitidine hydrochloride primarily targets the histamine H2-receptors . These receptors are found in the gastric parietal cells, which are responsible for secreting gastric acid . By acting on these receptors, ranitidine hydrochloride can control the production of stomach acid .

Mode of Action

Ranitidine hydrochloride is a competitive, reversible inhibitor of the action of histamine at the histamine H2-receptors . After a meal, the hormone gastrin stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid . Ranitidine hydrochloride blocks the action of histamine, thereby reducing the secretion of gastric acid .

Biochemical Pathways

The biochemical pathway affected by ranitidine hydrochloride is the gastric acid secretion pathway . By inhibiting the action of histamine at the H2 receptors, ranitidine hydrochloride decreases gastric acid secretion . This results in a reduction in gastric volume and hydrogen ion concentration .

Pharmacokinetics

Ranitidine hydrochloride is absorbed very rapidly after intramuscular injection . The bioavailability of ranitidine hydrochloride is approximately 50%-60% due to hepatic metabolism . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired renal or hepatic function . It is recommended to decrease the dose of ranitidine by one-half in patients with renal impairment .

Result of Action

The primary result of ranitidine hydrochloride’s action is the reduction of stomach acid production . This helps to prevent and treat gastric-acid associated conditions, including ulcers . It has been used to treat conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome .

Action Environment

The action of ranitidine hydrochloride can be influenced by various environmental factors. Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these can influence the drug’s clearance .

Wissenschaftliche Forschungsanwendungen

Ranitidine hydrochloride has a wide range of scientific research applications:

Biochemische Analyse

Biochemical Properties

Ranitidine hydrochloride plays a significant role in biochemical reactions. It works by blocking histamine, thus decreasing the amount of acid released by cells of the stomach . This ability to decrease gastric acid secretion makes it effective in preventing and treating gastric-acid associated conditions, including ulcers .

Cellular Effects

Ranitidine hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by reducing the amount of acid your stomach produces . This reduction in stomach acid can prevent and treat ulcers in the stomach and intestines .

Molecular Mechanism

The molecular mechanism of action of Ranitidine hydrochloride involves its role as a competitive, reversible inhibitor of the action of histamine at the histamine H2 receptors found in gastric parietal cells . This results in decreased gastric acid secretion and gastric volume, and reduced hydrogen ion concentration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ranitidine hydrochloride can change over time. For instance, acute ingestions of up to 18 grams orally were followed by temporary adverse effects similar to the normal adverse effects of this drug, including tachycardia, bradycardia, dizziness, diarrhea, nausea, and vomiting .

Dosage Effects in Animal Models

The effects of Ranitidine hydrochloride can vary with different dosages in animal models. For instance, in dogs and cats, rare side effects such as mild diarrhea, nausea, vomiting, and mental confusion have been reported . In case of overdose or an adverse reaction to the medication, immediate veterinary attention is recommended .

Metabolic Pathways

Ranitidine hydrochloride is involved in metabolic pathways that decrease gastric acid secretion . The N-oxide is the principal metabolite in the urine, accounting for less than 4% of the dose. Other metabolites include the S-oxide (1%) and desmethyl ranitidine (1%) .

Transport and Distribution

Ranitidine hydrochloride is transported and distributed within cells and tissues. The principal route of excretion is the urine, with approximately 30% of the orally administered dose collected in the urine as unchanged drug in 24 hours .

Subcellular Localization

The subcellular localization of Ranitidine hydrochloride is primarily within the gastric parietal cells where it exerts its effects . It works by inhibiting the stimulation of these cells, leading to a reduction in gastric acid secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ranitidine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of dimethylaminomethylfurfurylthioethylamine with nitromethane, followed by reduction and subsequent reaction with formaldehyde and dimethylamine . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, ranitidine hydrochloride is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including the synthesis of intermediates, purification, and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ranitidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Ranitidine can be oxidized to form sulfoxides and sulfones.

Reduction: The nitro group in ranitidine can be reduced to an amine.

Substitution: Ranitidine can undergo substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as palladium on carbon and hydrogen gas are used.

Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of ranitidine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cimetidine: Another H2-receptor antagonist, but with a shorter duration of action and more drug interactions.

Famotidine: Similar to ranitidine but with a longer duration of action and fewer side effects.

Uniqueness

Ranitidine hydrochloride is unique in its balance of efficacy, duration of action, and safety profile. It has fewer drug interactions compared to cimetidine and a more favorable side effect profile compared to famotidine .

Eigenschaften

CAS-Nummer |

66357-59-3 |

|---|---|

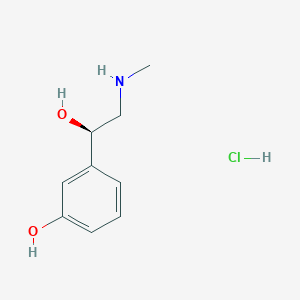

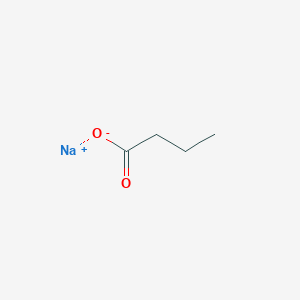

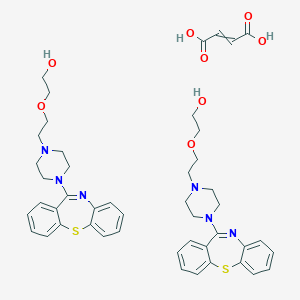

Molekularformel |

C13H23ClN4O3S |

Molekulargewicht |

350.87 g/mol |

IUPAC-Name |

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+; |

InChI-Schlüssel |

GGWBHVILAJZWKJ-KJEVSKRMSA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Isomerische SMILES |

[H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |

Kanonische SMILES |

[H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |

Aussehen |

Solid powder |

Color/Form |

SOLID |

melting_point |

69-70 °C MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ |

Key on ui other cas no. |

71130-06-8 66357-59-3 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

> 98% |

Verwandte CAS-Nummern |

66357-35-5 (Parent) |

Löslichkeit |

soluble in water Water soluble |

Synonyme |

AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.